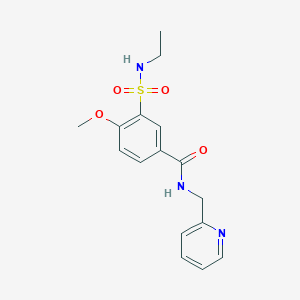

3-(ethylsulfamoyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides have been widely used in various industries, including medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The compound contains a benzamide group, which is a significant class of amide compounds . It also contains an ethylamino group and a methoxy group attached to the benzene ring. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography .Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with some similar structural features, has been extensively reviewed for its pharmacological properties and clinical applications. It has been advocated for use in various gastrointestinal disorders due to its ability to enhance gastrointestinal motility. The compound assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Moreover, it has been shown to reduce post-operative vomiting and radiation sickness, and ameliorate some types of drug-induced vomiting (Pinder et al., 2012).

Carbonic Anhydrase Inhibitors and Glaucoma

Research on carbonic anhydrase inhibitors (CAIs), which share the sulfonamide group present in many similar compounds, shows significant application in the treatment of glaucoma by reducing intraocular pressure. This class of compounds has been subject to patent reviews, highlighting ongoing development and the need for novel therapeutic options for glaucoma treatment (Masini et al., 2013).

Anticorrosive Applications

The review of quinoline and its derivatives for anticorrosive applications suggests potential industrial uses of related chemical structures. These compounds form stable chelating complexes with surface metallic atoms, providing effective protection against metallic corrosion, which could imply potential coatings or treatments for materials (Verma et al., 2020).

Inflammation-Associated Injury

Glibenclamide, another compound with a sulfonamide moiety, has been studied for its protective role in inflammation-associated injuries. It has shown anti-inflammatory effects in various diseases and injuries, suggesting that related compounds might also possess anti-inflammatory properties that could be beneficial in medical research (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

A compound with a similar structure, 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide, has been found to target the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

This interaction could potentially alter cellular processes controlled by the target protein .

Biochemical Pathways

Given the potential target of this compound, it might influence pathways related to cellular proliferation, differentiation, and stress response .

Result of Action

Given the potential target of this compound, it might influence cellular processes such as proliferation, differentiation, and stress response .

Análisis Bioquímico

Biochemical Properties

It is believed that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-(ethylsulfamoyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)15-10-12(7-8-14(15)23-2)16(20)18-11-13-6-4-5-9-17-13/h4-10,19H,3,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQOSRNJQCLITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![3,5-dimethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5549536.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-Dioxoisoindol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B5549618.png)